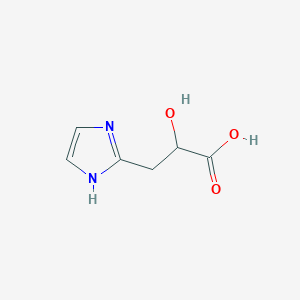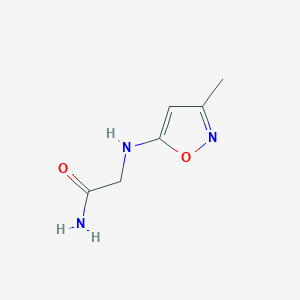
3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol . This compound is characterized by the presence of a difluoromethylphenyl group attached to an azetidin-3-ol ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a scalable and efficient method that can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may undergo arylative ring-expansion reactions under dual palladium and acid catalysis . This process involves Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine by an internal hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,6-Difluorophenyl)azetidin-3-ol
- 3-(2,6-Difluoro-4-methylphenyl)-3-azetidinol
Uniqueness
3-(2,6-Difluoro-4-methylphenyl)azetidin-3-ol is unique due to the presence of the difluoromethylphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H11F2NO |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
3-(2,6-difluoro-4-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c1-6-2-7(11)9(8(12)3-6)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |
Clé InChI |
YORGECRURHMDEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)F)C2(CNC2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


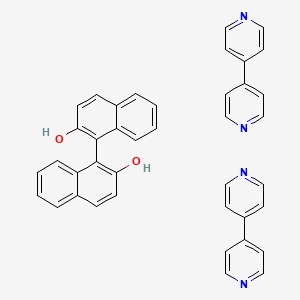
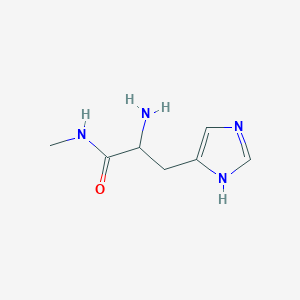


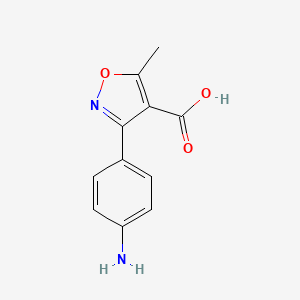
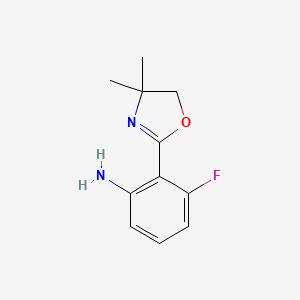

![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)


